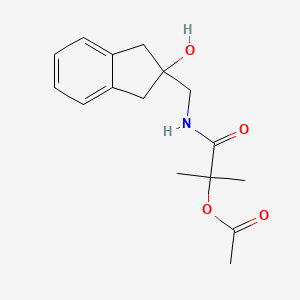
1-(((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate, a compound with the molecular formula C16H21NO4 and a molecular weight of 291.347, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure combines an indene moiety with an acetate group, which may confer distinctive pharmacological properties.
Chemical Structure and Properties
The compound features several functional groups that may influence its biological activity:
- Indene moiety : Known for various biological interactions.
- Hydroxyl group : Potential for hydrogen bonding with biological macromolecules.
- Acetate group : May enhance solubility and bioavailability.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.347 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 1-[[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]amino]-2-methyl-1-oxopropan-2-yl acetate |
Biological Activity
The biological activity of this compound is primarily explored through its interactions with various molecular targets. Preliminary studies suggest potential activities in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the indene structure is hypothesized to play a crucial role in modulating cellular pathways associated with apoptosis and cell proliferation.
Enzyme Inhibition
Preliminary findings suggest that this compound may inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, compounds similar to this one have shown inhibitory activity against tyrosine kinases, which are crucial in cancer progression and cell signaling.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Nintedanib | Tyrosine kinase inhibitor | |
| 3-(Aminomethylidene)-1,3-dihydroindolones | Anticancer | |
| 1-(2,5-dihydroxyphenyl) imino quinone | Alkylating agent |
The proposed mechanism of action for this compound includes:
- Interaction with Proteins : The hydroxyl group can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, the compound may inhibit their activity, affecting downstream signaling pathways.
- Cell Membrane Interaction : The lipophilic nature of the indene moiety allows for potential interactions with cell membranes, influencing permeability and cellular uptake.
Case Studies
Several studies have been conducted to evaluate the biological effects of related compounds:
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of similar indene derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of indene derivatives. The study found that certain compounds could inhibit tyrosine kinase activity by more than 50%, highlighting their potential as therapeutic agents in oncology.
Propiedades
IUPAC Name |
[1-[(2-hydroxy-1,3-dihydroinden-2-yl)methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(18)21-15(2,3)14(19)17-10-16(20)8-12-6-4-5-7-13(12)9-16/h4-7,20H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPNKZPCWCJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













